molecular formula C11H9NO B14255384 Cyclopropanecarbonitrile, 2-formyl-1-phenyl- CAS No. 243118-95-8

Cyclopropanecarbonitrile, 2-formyl-1-phenyl-

Cat. No.: B14255384
CAS No.: 243118-95-8
M. Wt: 171.19 g/mol
InChI Key: GQOOBQOTNNWTRQ-UHFFFAOYSA-N
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Description

Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, also known as 1-Phenyl-1-cyclopropanecarbonitrile, is an organic compound with the molecular formula C10H9N. It is characterized by a cyclopropane ring attached to a phenyl group and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, typically involves the reaction of phenylmagnesium bromide with cyclopropyl cyanide. This reaction yields cyclopropyl-phenyl ketone-imine, which can be further processed to obtain the desired compound . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development and its role in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, involves its interaction with molecular targets and pathways within biological systems. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarbonitrile: A simpler analog without the phenyl group.

    Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.

    Benzyl cyanide: Similar structure but with a benzyl group instead of a cyclopropane ring.

Uniqueness

Cyclopropanecarbonitrile, 2-formyl-1-phenyl-, is unique due to the presence of both a cyclopropane ring and a phenyl group, which impart distinct reactivity and properties. The combination of these structural features makes it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

243118-95-8

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-formyl-1-phenylcyclopropane-1-carbonitrile

InChI

InChI=1S/C11H9NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,7,10H,6H2

InChI Key

GQOOBQOTNNWTRQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C#N)C2=CC=CC=C2)C=O

Origin of Product

United States

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